8-fluoro-3,4-dihydro-1H-2-benzothiopyran-4-one
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Overview
Description
8-Fluoro-3,4-dihydro-1H-2-benzothiopyran-4-one is a chemical compound with the molecular formula C9H7FOS and a molecular weight of 182.21 g/mol . It is a fluorinated derivative of benzothiopyran, which is a sulfur-containing heterocyclic compound. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 8-fluoro-3,4-dihydro-1H-2-benzothiopyran-4-one typically involves the fluorination of a benzothiopyran precursor. One common method involves the reaction of 3,4-dihydro-2H-1-benzothiopyran-4-one with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
8-Fluoro-3,4-dihydro-1H-2-benzothiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
8-Fluoro-3,4-dihydro-1H-2-benzothiopyran-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
its fluorinated structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
8-Fluoro-3,4-dihydro-1H-2-benzothiopyran-4-one can be compared with other fluorinated benzothiopyran derivatives and related compounds:
3,4-Dihydro-2H-1-benzothiopyran-4-one: The non-fluorinated parent compound, which lacks the enhanced properties conferred by the fluorine atom.
8-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-one: A brominated analog that may exhibit different reactivity and biological activity due to the presence of the bromine atom.
8-Chloro-3,4-dihydro-1H-2-benzothiopyran-4-one: A chlorinated analog with distinct chemical and physical properties compared to the fluorinated compound.
The unique properties of this compound, such as its increased metabolic stability and potential for bioavailability, make it a valuable compound for research and development .
Properties
IUPAC Name |
8-fluoro-1H-isothiochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FOS/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWHBRWKXWOHEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2F)C(=O)CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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